molecular formula C7H12O4 B1625641 3-(Acetyloxy)-2,2-dimethylpropanoic acid CAS No. 2843-16-5

3-(Acetyloxy)-2,2-dimethylpropanoic acid

Cat. No.: B1625641
CAS No.: 2843-16-5
M. Wt: 160.17 g/mol
InChI Key: MKSTVOHTVVVYHL-UHFFFAOYSA-N
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Description

3-(Acetyloxy)-2,2-dimethylpropanoic acid is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

2843-16-5

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

3-acetyloxy-2,2-dimethylpropanoic acid

InChI

InChI=1S/C7H12O4/c1-5(8)11-4-7(2,3)6(9)10/h4H2,1-3H3,(H,9,10)

InChI Key

MKSTVOHTVVVYHL-UHFFFAOYSA-N

SMILES

CC(=O)OCC(C)(C)C(=O)O

Canonical SMILES

CC(=O)OCC(C)(C)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Acetyl chloride (4.52, 58.2 mmol) was added dropwise to a cold (0° C.) pyridine solution (10 ml) of 2,2-dimethyl-3-hydroxypropionic acid (5.5 g, 46.5 mmol) and 4-DMAP (0.57 g, 4.65 mmol). After stirring overnight at ambient temperature, the reaction was poured into ether (200 ml). This mixture was washed with 10% HCl (2×20 ml), and saturated brine (2×25 ml) and the resulting ethereal solution was dried (MgSO4). Evaporation gave the title compound as a pale yellow solid which was used in the next step without further purification. NMR (CDCl3) δ 4.13 (2 H, s), 2.08 (3 H, s), 1.26 (6 H, s).
Quantity
58.2 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

2,2-dimethyl-3-hydroxypropionic acid (11.8 g, 100 mmol) was dissolved in pyridine (30 mL), and the reaction solution was cooled to 0° C. Acetyl chloride (11.8 g, 15.0 mmol) was slowly added dropwise, the temperature was then raised to room temperature, and the reaction solution was stirred at room temperature for 3 hours. After the reaction was completed, 1N HCl (30 mL) was added to adjust pH to 3-4, and then the reaction mixture was extracted with EtOAc. The organic extracts were washed with 1N HCl, 4-5 times, dried over MgSO4, and concentrated in vacuo, give the title compound (15.2 g, 95.0%)
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods IV

Procedure details

A solution of 3-hydroxy-2,2-dimethyl-propionic acid (1.5 g, 12.69 mmol) in 5 ml of acetyl chloride was heated at 80° C. under nitrogen for 2 hours. The excess of acetyl chloride was evaporated under reduced pressure. The resulting residue was dissolved in dichloromethane and washed with water. The organic layer was separated, dried and evaporated to get the desired 3-acetoxy-2,2-dimethyl-propionic acid (1.65 g, 81% yield) as a colorless liquid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

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